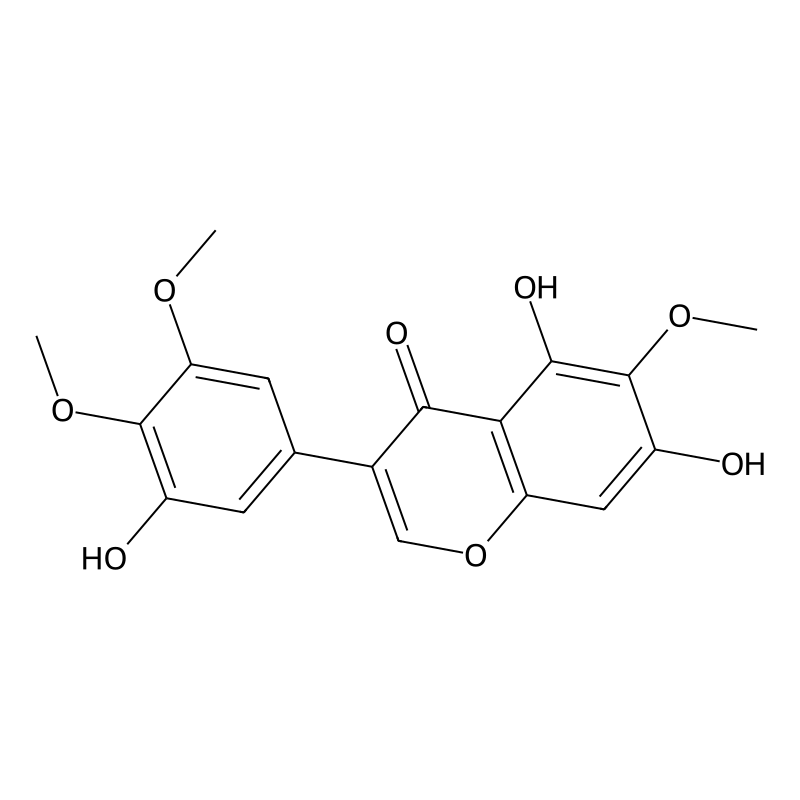

Irigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanisms of Action in Cancer

Irigenin fights cancer by halting cell proliferation, inducing cell death (apoptosis), and inhibiting metastasis through multiple molecular pathways. Key mechanisms and experimental evidence are summarized below.

| Cancer Type | Cell Lines/Models Used | Key Findings & Mechanisms | Signaling Pathways Involved |

|---|---|---|---|

| Glioblastoma (GBM) | DBTRG, C6 (in vitro); GBM xenograft mice (in vivo) [1] | Inhibited proliferation, induced G2/M cell cycle arrest, promoted apoptosis, suppressed migration [1] | YAP/β-catenin signaling inhibited [1] |

| Lung Cancer | A549, NCI-H522 [2] | Inhibited migration and invasion; suppressed Fibronectin-EDA-induced metastasis [2] | Selective blockade of EDA binding to α9β1/α4β1 integrins [2] |

| Gastric Cancer | AGS cells [3] [4] | Induced Fas-mediated extrinsic apoptosis [3] [4] | PI3K/AKT signaling inhibited [3] [4] |

| Colon Cancer | Caco-2 cells [3] [4] | Suppressed proliferation [3] [4] | ERK/MAPK signaling downregulated [3] [4] |

| Osteoarthritis (OA) | Primary chondrocytes (in vitro); OA rat model (in vivo) [5] | Restored matrix homeostasis, suppressed inflammation and apoptosis [5] | Nrf2/HO-1 pathway activated [5] |

The anticancer mechanisms involve several signaling pathways, which can be visualized as follows:

Summary of this compound's multifaceted mechanisms of action across different disease models.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of detailed methodologies from key studies.

| Study Focus | Cell Lines / Models | Key Assays & Techniques |

|---|

| Anti-H. pylori & Anti-inflammatory [6] | H. pylori ATCC 700392; RAW 264.7 macrophage cell line | Anti-H. pylori Activity: MTT assay [6] COX Inhibition: Colorimetric COX inhibitor screening assay kit [6] Nitric Oxide (NO) Inhibition: Griess reagent [6] | | Glioblastoma (in vitro) [1] | DBTRG, C6 GBM cell lines; Astrocytes (normal control) | Cell Viability: CCK-8 assay [1] Clonogenicity: Colony formation assay [1] Proliferation Marker: Immunofluorescence for Phospho-Histone H3 (PH3) [1] Cell Cycle: Flow cytometry with PI staining [1] Apoptosis: Western blot for apoptosis-related proteins [1] Migration: Wound healing/Cell motility assay [1] | | Glioblastoma (in vivo) [1] | GBM xenograft mouse model | Therapeutic Evaluation: Regular injections of this compound; Tumor volume measurement [1] Pathway Analysis: Immunohistochemistry/ Western blot of YAP and β-catenin pathway molecules in tumor tissues [1] | | Osteoarthritis (in vitro) [5] | Primary chondrocytes (Oxidative stress: 400 µM H₂O₂) | Cell Viability/Toxicity: CCK-8 kit; Calcein/PI Live-Dead staining [5] Matrix Homeostasis & Inflammation: Western Blot, RT-qPCR, Immunofluorescence (IF) for COL2, MMP13, iNOS, COX2 [5] Apoptosis: Western Blot (Cleaved Caspase-3, BAX, BCL2); Flow Cytometry (Annexin V/PI); TUNEL Assay [5] Oxidative Stress & Pathway: Molecular Docking (Keap1/Nrf2); ROS (DCFH-DA kit); IF for Nrf2 nuclear translocation; Nrf2 inhibition with ML385 [5] | | Osteoarthritis (in vivo) [5] | OA rat model | Therapeutic Evaluation: Regular this compound injections [5] Outcome Assessment: Micro-CT; Histological staining (Safranin O/Fast Green); Immunohistochemistry [5] | | Lung Cancer Metastasis [2] | A549, NCI-H522 (Constitutively express EDA-FN) | In-silico Screening: Molecular docking against EDA (PDB ID: 1J8K); ADME property prediction [2] Cytotoxicity/Anti-proliferation: MTT assay [2] Migration & Invasion: Wound healing assay; Transwell invasion assay [2] Mechanism: EDA knock-in and knockdown studies [2] |

The experimental workflow for validating this compound's effects, particularly in osteoarthritis, can be summarized as:

Generalized experimental workflow for validating this compound's effects, based on protocols from multiple studies [5] [1] [2].

Drug Development Potential

This compound shows promising characteristics for drug development. A molecular docking study revealed that this compound binds to the C-C loop of Fibronectin's EDA domain with a high affinity (ΔG = -10.04 kcal/mol), suggesting its potential as a selective metastasis inhibitor [2]. It also complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability [2].

Furthermore, this compound has demonstrated selective antibacterial activity against Helicobacter pylori, a major risk factor for gastric cancer, by selectively inhibiting the bacterial enzyme HpIMPDH with low activity against the human equivalent [6]. It also exhibited significant anti-inflammatory effects by inhibiting COX-2 more than COX-1, a desirable profile for reducing inflammation with fewer gastric side effects [6].

References

- 1. This compound inhibits glioblastoma progression through ... [frontiersin.org]

- 2. This compound, a novel lead from Western Himalayan chemiome ... [nature.com]

- 3. The Effects of Iridin and this compound on Cancer [mdpi.com]

- 4. The Effects of Iridin and this compound on Cancer [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Antioxidant Effects of Irigenen ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel lead from Iris confusa for management of ... [pmc.ncbi.nlm.nih.gov]

Botanical Sources and Chemical Profile

Irigenin is an O-methylated isoflavone found in various plants. The table below lists its primary natural sources and basic chemical information.

| Source Plant | Plant Part | Reference / Isolation Context |

|---|---|---|

| Belamcanda chinensis (Leopard Lily) | Rhizomes | [1] [2] [3] |

| Iris kemaonensis | Rhizomes | [1] |

| Iris confusa | Rhizomes | [4] |

| Iris germanica | Rhizomes | [5] |

| Iris domestica | Not Specified | [5] |

| Iris kashmiriana | Not Specified | [6] |

| Property | Description |

|---|---|

| IUPAC Name | 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1] |

| Chemical Formula | C18H16O8 [1] [5] |

| Molar Mass | 360.31 g/mol [1] [7] |

| CAS Registry Number | 548-76-5 [5] [7] |

Extraction and Analysis Methodologies

Extraction efficiency is highly dependent on the solvent polarity, as this compound and related isoflavones are poorly soluble in water [2].

Extraction Workflow and Solvent Comparison

A comprehensive study on Belamcanda chinensis established a clear workflow and demonstrated significant differences between extraction solvents [2]. The process involves sample preparation, extraction, and chemical profiling via HPLC with multivariate analysis.

Figure 1. Experimental workflow for this compound extraction and analysis

The choice of solvent creates distinct chemical profiles. A comparison of key parameters is below:

| Parameter | Aqueous Extract | Ethanol Extract |

|---|---|---|

| Overall Chemical Profile | Distinctly different from ethanol extracts [2]. | Distinctly different from aqueous extracts [2]. |

| Yield of Principal Isoflavones | Lower [2]. | Higher [2]. |

| Recommended for Efficacy | Not recommended due to poor solubility and lower yield of active compounds [2]. | Recommended for higher bioavailability and efficacy [2]. |

Chromatographic Isolation and Purification

For obtaining pure this compound from a complex plant extract, the following protocol can be used based on the isolation from Iris confusa [4]:

- Initial Fractionation: The crude extract is first separated into a polar fraction (PF) and a non-polar fraction (NPF) using liquid-liquid partitioning.

- Vacuum Liquid Chromatography (VLC): The PF, containing this compound, is subjected to VLC packed with silica gel H 60.

- Further Purification: The output from VLC is further purified using a combination of ion-exchange resin (Diaion HP-20), Sephadex LH-20, and silica gel 60 columns.

- Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates using a solvent system of methylene chloride: methanol: formic acid (85:15:0.2 v/v/v). Spots are visualized under UV light before and after exposure to ammonia vapor [4].

Rationale and Pharmacological Relevance

The significant effort in optimizing this compound extraction is driven by its promising and diverse bioactivities, which are summarized below.

| Pharmacological Activity | Proposed Mechanism of Action | Key Findings / Experimental Models |

|---|---|---|

| Anticancer | ||

| - Anti-metastatic (Lung Ca.) | Binds C-C loop of Fibronectin EDA, blocking α9β1/α4β1 integrin interaction [6] [7]. | Inhibited migration & invasion of A549/NCI-H522 cells (IC₅₀: ~60 µM); in silico ΔG: -10.04 kcal/mol [6]. |

| - Glioblastoma | Suppresses YAP/β-catenin signaling [8]. | Induced G2/M arrest & apoptosis; inhibited proliferation & migration in DBTRG, C6 cells (IC₅₀: ~50 µM) [8]. |

| - Gastric Cancer | Sensitizes to TRAIL-induced apoptosis [7]. | Increased pro-apoptotic molecules [7]. |

| Anti-Helicobacter pylori | Inhibits H. pylori inosine-5'-monophosphate dehydrogenase (HpIMPDH) [4]. | MIC of polar fraction: 62.50 µg/mL; this compound IC₅₀ vs. HpIMPDH: 2.07 µM (selective over human) [4]. |

| Anti-inflammatory & Antioxidant | Activates Nrf2/HO-1 pathway [9]. | Reduced IL-6, TNF-α, COX-2; alleviated osteoarthritis in rat model [9]. |

| Cardioprotective | Upregulates miR-425, inhibiting RIPK1 [3]. | Alleviated apoptosis, oxidative stress, and inflammation in doxorubicin-induced cardiotoxicity models [3]. |

Key Takeaways for Researchers

- Optimize Extraction with Ethanol: For preclinical research requiring high compound yield and bioactivity, ethanol extraction is superior to traditional water decoction [2].

- Employ a Multi-Technique Approach: A combination of VLC, flash chromatography, and preparative TLC is effective for isolation [4]. Purity and identity should be confirmed using HPLC, MS, and NMR [2].

- Consider its Glycoside Form: Iridin is the 7-glucoside of this compound [1] [10]. The metabolic conversion between iridin and this compound aglycone in vivo is a relevant factor for bioavailability and drug design [10].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. A novel strategy to evaluate the quality of herbal products ... [sciencedirect.com]

- 3. This compound treatment alleviates doxorubicin (DOX)-induced ... [sciencedirect.com]

- 4. This compound, a novel lead from Iris confusa for management of ... [pmc.ncbi.nlm.nih.gov]

- 5. (CHEBI:81409) this compound [ebi.ac.uk]

- 6. This compound, a novel lead from Western Himalayan chemiome ... [nature.com]

- 7. This compound | EDA-integrin Interactions Inhibitor [medchemexpress.com]

- 8. This compound inhibits glioblastoma progression through ... [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidant Effects of Irigenen ... [mdpi.com]

- 10. The Effects of Iridin and this compound on Cancer [mdpi.com]

Comprehensive Technical Guide: Irigenin from Belamcanda chinensis - Chemistry, Bioactivity, and Therapeutic Potential

Introduction to Source and Basic Chemistry

Belamcanda chinensis (L.) DC., commonly known as She-gan in Traditional Chinese Medicine, is a perennial herbaceous plant belonging to the Iridaceae family that has been extensively used in various Chinese medicinal formulations for treating respiratory conditions like cough and pharyngitis. The rhizomes of B. chinensis contain numerous biologically active compounds, with isoflavonoids representing a particularly important class of phytoconstituents responsible for its therapeutic effects. Among these isoflavonoids, Irigenin (an O-methylated isoflavone) has emerged as a lead compound with significant potential for drug development due to its diverse pharmacological activities. The chemical structure of this compound features a 3-phenylchroman skeleton characteristic of isoflavones, with specific methoxy and hydroxy substitutions that contribute to its biological activity and stability.

Iris tectorum Maxim, another plant from the same Iridaceae family often confused with B. chinensis in herbal markets, also contains this compound but in different proportions along with other isoflavones. Recent metabolomics studies utilizing UHPLC-HRMS/MS have revealed significant chemical profile differences between these two species, with B. chinensis typically exhibiting higher abundance of this compound, which contributes to its superior anticancer effects compared to I. tectorum [1]. This chemical distinction underscores the importance of proper species identification in herbal product quality control and pharmacological research. The structural characteristics of this compound, including its specific hydroxylation pattern and methoxy groups, make it a promising scaffold for medicinal chemistry optimization in drug discovery programs.

Extraction, Isolation and Analytical Methods

Extraction and Processing Techniques

The initial processing of Belamcanda chinensis rhizomes involves several critical steps to ensure the quality and potency of the final extract. Harvesting is typically conducted during pre-fall or early autumn when the bioactive compound concentration peaks, with preference given to plants at least three years old. Post-harvest, the roots undergo meticulous cleaning and drying using either natural air drying in ventilated areas away from direct sunlight or artificial methods like dehydrators set at appropriate temperatures to preserve the integrity of heat-sensitive compounds. The dried material is then ground into fine powder using industrial equipment such as hammer mills or pulverizers, with careful temperature control to prevent degradation of bioactive components [2].

For this compound extraction, several advanced techniques have been developed and optimized:

- Solvent Extraction: This conventional method involves using solvents like ethanol or methanol in varying concentrations (e.g., 70% ethanol) with ultrasonication for 60 minutes. The solvent-to-material ratio, temperature, and extraction time significantly influence yield [1].

- High-Speed Counter-Current Chromatography (HSCCC): A highly efficient two-step HSCCC method has been developed specifically for this compound purification. The first phase uses a solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v), followed by a second purification with ethyl acetate-methanol-water (10:2:9, v/v). This method yields high-purity this compound (141.8 mg, 95.8%) from crude extracts [3].

- Supercritical Fluid Extraction (SFE): This advanced method utilizes supercritical carbon dioxide as a solvent under specific temperature and pressure conditions, offering advantages for extracting delicate compounds without solvent residues [2].

Purification and Analysis

Following extraction, purification is essential to remove impurities and isolate the target compounds. This typically involves a combination of filtration, centrifugation, and adsorption techniques using materials like activated carbon or silica gel. For final purification, preparative HPLC with isocratic elution (e.g., 45% methanol) has been successfully employed to obtain this compound of pharmaceutical grade [3].

Advanced analytical techniques have been established for quality control and quantification:

- LC-HRMS/MS Metabolomics: UHPLC-Q Exactive-HRMS/MS systems with Waters Acquity UPLC BEH C18 columns (2.1 × 100 mm, 1.7 μm) provide comprehensive chemical profiling. Typical mobile phases consist of 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution [1].

- Digital Reference Standard (DRS) Analysis: This innovative approach enables qualitative and quantitative analysis of multiple compounds, including this compound, using only two reference standards through Linear Calibration using Two Reference Substances (LCTRS) and Relative Retention Time (RRT) techniques, significantly reducing analytical costs [1].

Table 1: Extraction and Purification Methods for this compound

| Method | Solvent System/Conditions | Yield/Purity | Key Advantages |

|---|---|---|---|

| Solvent Extraction | 70% ethanol, ultrasonication 60 min | Varies by starting material | Simple, scalable, cost-effective |

| HSCCC | Step 1: n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) Step 2: ethyl acetate-methanol-water (10:2:9, v/v) | 141.8 mg, 95.8% purity from crude extract | High purity, no solid support, minimal compound loss | | Supercritical Fluid Extraction | CO₂ under specific temperature and pressure | Dependent on parameters | No solvent residues, suitable for heat-sensitive compounds | | Preparative HPLC | 45% methanol isocratic | High purity (>95%) | Excellent separation, precise collection |

Biological Activities and Pharmacological Effects

Anti-Inflammatory Activities

This compound demonstrates potent anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells, this compound concentration-dependently inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), with parallel suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA expression levels. This effect was mediated through suppression of NF-κB activation, as evidenced by decreased nuclear factor-kappaB (NF-κB) binding activity in electrophoretic mobility shift assays (EMSA) and reduced p65 protein levels in the nucleus [4]. The anti-inflammatory activity of this compound has particular therapeutic relevance for Helicobacter pylori management, as it demonstrated significant COX-2 inhibitory activity (IC₅₀ of 47.90 ± 1.50 µg/mL) with a favorable selectivity index (SI of 2.34) compared to COX-1, suggesting a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs [5].

In models of acute lung injury (ALI), this compound treatment effectively attenuated pulmonary inflammation by inactivating the mitogen-activated protein kinase (MAPK) signaling pathway. In vivo studies showed that this compound reduced pathological changes, lung Wet/Dry weight ratio, total protein content in bronchoalveolar lavage fluid (BALF), and decreased production of inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-18, while also inhibiting neutrophil infiltration [6]. Network pharmacology approaches identified EGFR, HRAS, AKT1, SRC, and HSP90AA1 as potential key targets of this compound in ALI, with Gene Ontology and KEGG enrichment analyses confirming its effects on inflammatory response, cytokine production, and cell death regulation primarily through MAPK signaling pathway modulation [6].

Anti-Cancer Mechanisms

This compound exhibits multifaceted anti-cancer properties through various mechanisms depending on cancer type. In gastric cancer research, this compound demonstrated a significant sensitization effect on TRAIL-induced apoptosis. In TRAIL-resistant gastric cancer cells, combined treatment with this compound and TRAIL markedly potentiated apoptosis both in vitro and in vivo through enhanced activation of caspase-8/-9/-3 and PARP, upregulation of FADD, DR5 and Bax, and downregulation of cFLIP, Bcl-2 and Survivin. This sensitization effect was associated with ROS production, suggesting reactive oxygen species play a mediating role in this process [7].

In glioblastoma (GBM), this compound inhibited proliferation through suppression of YAP/β-catenin signaling. Treatment with this compound (IC₅₀ ≈ 50 μM) arrested the cell cycle at G2/M phase by decreasing Cyclin B1 expression and induced apoptosis in GBM cells. Additionally, this compound inhibited migration of GBM cells, with overexpression of YAP partially restoring the anti-tumor effects, confirming the crucial role of YAP/β-catenin pathway in its mechanism [8]. For lung cancer, this compound targeted the C-C loop of Fibronectin Extra Domain A (EDA), which normally promotes metastatic capacity through α9β1 integrin engagement. By binding to key residues (LEU46, PHE47, PRO48, GLU58, LEU59, and GLN60) in the C-C loop of EDA, this compound inhibited migration and invasion of lung carcinoma cells, effectively blocking EDA-induced metastatic progression [9].

Table 2: Anti-Cancer Effects of this compound Across Different Cancer Types

| Cancer Type | Experimental Models | Key Mechanisms | Effective Concentrations/IC₅₀ |

|---|---|---|---|

| Gastric Cancer | NCI-N87, SGC-7901, BGC-823, MGC-803 cell lines; in vivo xenograft | Sensitizes TRAIL-induced apoptosis via ROS-mediated caspase activation; ↑DR5, FADD, Bax; ↓cFLIP, Bcl-2, Survivin | Dose-dependent: 10-50 μM for sensitization [7] |

| Glioblastoma | DBTRG, C6 cell lines; in vivo xenograft | Suppresses YAP/β-catenin signaling; G2/M cell cycle arrest (↓Cyclin B1); induces apoptosis; inhibits migration | IC₅₀ ≈ 50 μM; 40-50 μM in functional assays [8] |

| Lung Cancer | A549, NCI-H522 cell lines | Binds C-C loop of EDA domain in Fibronectin (ΔG = -10.04 Kcal/mol); inhibits α9β1 integrin-mediated signaling; suppresses migration/invasion | IC₅₀ = 58 μM (A549), 61 μM (NCI-H522) [9] |

| Colon Cancer | Coca-2 cell line | Downregulates ERK/MAPK signaling pathway; reduces p-P38 and p-ERK expression | Varies by study [10] |

Additional Pharmacological Activities

Beyond anti-inflammatory and anti-cancer effects, this compound exhibits other valuable pharmacological properties. It demonstrates significant antioxidant capacity through free radical scavenging activities, contributing to its overall therapeutic potential. Additionally, this compound has shown hepatoprotective effects in various models, though interestingly, Iris tectorum (which contains lower this compound levels but higher tectoridin) demonstrated stronger hepatoprotective activity than B. chinensis in comparative studies [1]. The compound also exhibits anti-diabetic potential through mechanisms that may involve modulation of glucose metabolism and insulin sensitivity, though these effects require further investigation to fully elucidate the underlying molecular pathways [10].

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment

Protocol for Evaluating NO and PGE₂ Production in Macrophages:

- Cell Culture: Maintain murine macrophage RAW 264.7 cells in DMEM high glucose culture medium supplemented with 10% fetal bovine serum (FBS) under standard conditions (37°C, 5% CO₂) [4] [5].

- Treatment: Seed cells in 96-well plates at 4×10³ cells/well and pre-treat with varying concentrations of this compound (typically 10-100 μM) for 1-2 hours before stimulating with LPS (100 ng/mL) for 24 hours [4].

- NO Measurement: Collect culture supernatants and mix with equal volumes of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H₃PO₄). Measure absorbance at 540 nm and calculate NO concentration using a sodium nitrite standard curve [4].

- PGE₂ Measurement: Use commercial ELISA kits according to manufacturer's instructions. Typically add standards or samples to antibody-coated plates, followed by detection antibody and substrate solution, measuring absorbance at 450 nm [4].

- Viability Assessment: Perform parallel MTT assays by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide to cells after treatment, incubating for 4 hours, dissolving formed formazan crystals in DMSO, and measuring absorbance at 570 nm [5].

Western Blot Analysis for iNOS and COX-2 Expression:

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors, centrifuge at 14,000×g for 15 minutes at 4°C, and collect supernatants [4].

- Electrophoresis: Separate proteins (20-40 μg per lane) on 8-12% SDS-polyacrylamide gels and transfer to PVDF membranes [4].

- Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1-2 hours at room temperature [4].

- Detection: Visualize bands using enhanced chemiluminescence substrate and imaging systems, with densitometric analysis for quantification [4].

Anti-Cancer Activity Evaluation

Protocol for TRAIL Sensitization in Gastric Cancer Cells:

- Cell Culture: Maintain human gastric cancer cell lines (BGC-823, SGC-7901) in RPMI 1640 medium with 10% FBS [7].

- Combination Treatment: Pre-treat cells with subtoxic concentrations of this compound (10-50 μM) for 2-4 hours, then add TRAIL (50-100 ng/mL) and incubate for additional 24-48 hours [7].

- Apoptosis Assessment: Use Annexin V-FITC/PI double staining followed by flow cytometry. Harvest cells, wash with PBS, resuspend in binding buffer containing Annexin V-FITC and PI, incubate for 15 minutes in dark, and analyze within 1 hour [7].

- Western Blot for Apoptotic Markers: Analyze protein expression of caspases (-8, -9, -3), PARP, FADD, DR5, Bax, cFLIP, Bcl-2, and Survivin using specific antibodies as described in section 4.1 [7].

- ROS Detection: Incubate cells with DCFH-DA (10 μM) for 30 minutes at 37°C, then analyze fluorescence intensity by flow cytometry or fluorescence microscopy [7].

Protocol for Migration and Invasion Assays:

- Wound Healing Assay: Culture cells to confluent monolayers in 6-well plates, create scratches using sterile pipette tips, wash to remove debris, and treat with this compound (10-50 μM). Capture images at 0, 12, and 24 hours at same locations and measure wound width [9].

- Transwell Invasion Assay: Coat transwell inserts with Matrigel (diluted in serum-free medium). Seed cells in serum-free medium in upper chamber with this compound treatment, place complete medium in lower chamber as chemoattractant, incubate for 24-48 hours, fix non-invaded cells on upper surface, stain invaded cells on lower surface with crystal violet, and count under microscope [9].

Mechanistic Pathways and Molecular Targets

This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways in different disease contexts. The NF-κB pathway represents a key anti-inflammatory mechanism, where this compound inhibits LPS-induced activation by preventing IκB degradation and subsequent nuclear translocation of the p65 subunit, thereby reducing expression of pro-inflammatory mediators like iNOS and COX-2 [4]. In acute lung injury models, this compound primarily targets the MAPK signaling cascade, effectively reducing phosphorylation of p38, JNK, and ERK proteins, which leads to diminished production of TNF-α, IL-1β, IL-6, and IL-18, and ultimately attenuated neutrophil infiltration and pulmonary inflammation [6].

In cancer systems, this compound demonstrates multi-target mechanisms depending on the cancer type. For glioblastoma treatment, this compound suppresses the YAP/β-catenin signaling axis, decreasing YAP expression and nuclear localization while inhibiting β-catenin-mediated transcriptional activity, resulting in cell cycle arrest at G2/M phase and enhanced apoptosis [8]. Regarding anti-metastatic effects in lung cancer, this compound specifically binds to the C-C loop region of Fibronectin's EDA domain, disrupting its interaction with α9β1 integrins and consequently inhibiting epithelial-mesenchymal transition (EMT) and metastatic progression [9]. Additionally, this compound sensitizes TRAIL-resistant gastric cancer cells through enhancement of death receptor-mediated apoptosis, upregulating DR5 expression while simultaneously modulating Bcl-2 family proteins and inhibitor of apoptosis proteins (IAPs) like Survivin [7].

Diagram 1: Comprehensive signaling pathways modulated by this compound showing key molecular targets in inflammatory and cancer pathways. The diagram illustrates how this compound (yellow node) interacts with multiple signaling components, with red arrows indicating inhibition and blue arrows indicating activation or progression of biological processes.

Diagram 2: Detailed mechanism of this compound-mediated sensitization of TRAIL-induced apoptosis in cancer cells. The diagram highlights how this compound (yellow node) enhances extrinsic and intrinsic apoptosis pathways through modulation of key regulatory proteins, with red arrows indicating inhibition and blue arrows indicating activation or progression.

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several significant research gaps need to be addressed to advance its therapeutic development. Currently, there is insufficient data regarding its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), which are crucial for drug candidate evaluation. Specifically, detailed pharmacokinetic studies examining this compound's oral bioavailability, tissue distribution, metabolic pathways, and elimination profiles are notably lacking in the literature [10]. Additionally, while this compound shows excellent efficacy in various cell culture and animal models, its blood-brain barrier permeability remains largely uncharacterized, despite demonstrated effects against glioblastoma [8].

The structure-activity relationship (SAR) of this compound analogs also represents an underinvestigated area that offers significant potential for medicinal chemistry optimization. Systematic modification of this compound's hydroxyl and methoxy groups could yield derivatives with improved potency, selectivity, and drug-like properties. Furthermore, research should explore this compound's potential in combination therapies with existing chemotherapeutic agents, building on its demonstrated ability to sensitize resistant cancer cells to TRAIL-induced apoptosis [7]. Such combination strategies could potentially lower required doses of individual drugs while enhancing therapeutic efficacy and reducing side effects.

From a technical perspective, future studies should prioritize:

- Developing advanced formulation strategies to overcome potential solubility and stability limitations

- Establishing standardized quality control protocols for this compound-containing preparations using the DRS analyzer approach [1]

- Conducting comprehensive safety assessments including chronic toxicity studies

- Exploring synergistic combinations with other therapeutic agents across different disease models

References

- 1. A novel multidimensional strategy to evaluate Belamcanda ... chinensis [cmjournal.biomedcentral.com]

- 2. How is Belamcanda Chinensis Root Extract ... [wellgreenherb.com]

- 3. Preparative isolation and purification of seven isoflavones ... [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound from the rhizomes of Belamcanda ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel lead from Iris confusa for management of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates lipopolysaccharide-induced acute lung ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound sensitizes TRAIL-induced apoptosis via enhancing ... [sciencedirect.com]

- 8. This compound inhibits glioblastoma progression through ... [frontiersin.org]

- 9. This compound, a novel lead from Western Himalayan chemiome ... [nature.com]

- 10. The Effects of Iridin and this compound on Cancer [mdpi.com]

A Framework for Studying Irigenin ADME

For a compound like irigenin, a comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) study is essential. The following diagram outlines the core workflow for such an investigation, from initial assessment to data analysis.

A workflow for the systematic investigation of this compound's ADME properties.

Key Experimental Protocols and Data Interpretation

To put the above workflow into practice, here are detailed methodologies for core experiments and guidance on interpreting the resulting data.

Experimental Protocols

Caco-2 Cell Permeability Assay

- Purpose: To predict human intestinal absorption and identify active transport mechanisms.

- Methodology:

- Culture Caco-2 cells on semi-permeable membrane inserts for 21 days to form differentiated, polarized monolayers.

- Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment.

- Add this compound to the donor compartment (e.g., apical side for absorption studies).

- Incubate at 37°C and collect samples from the receiver compartment at regular intervals over 2-3 hours.

- Analyze samples using a validated High-Performance Liquid Chromatography (HPLC) or LC-MS/MS method to determine this compound concentration.

- Data Analysis: Calculate the Apparent Permeability coefficient (Papp) and assess efflux ratio to determine if this compound is a substrate for transporters like P-glycoprotein.

Plasma Protein Binding (Ultrafiltration)

- Purpose: To determine the fraction of this compound that is bound to plasma proteins, which influences its distribution and free concentration.

- Methodology:

- Incubate this compound with fresh animal or human plasma at 37°C for a set time to reach equilibrium.

- Load the incubated plasma into an ultrafiltration device with a molecular weight cut-off membrane.

- Centrifuge the device at a controlled speed and temperature to separate the free (unbound) compound in the filtrate.

- Quantify the concentration of this compound in the initial plasma and the filtrate using LC-MS/MS.

- Data Analysis: Calculate the fraction unbound (fu) and fraction bound using the formula:

% Bound = [(C_plasma - C_filtrate) / C_plasma] * 100.

Quantitative Data Interpretation

The table below outlines key parameters you would aim to derive from these experiments and how to interpret them for your this compound study.

| Parameter | Experimental Model | Interpretation & Impact on this compound Profile |

|---|---|---|

| Papp (×10⁻⁶ cm/s) | Caco-2 Assay | A high Papp (>10) suggests good passive diffusion and high absorption potential. A low value indicates poor permeability. |

| Efflux Ratio | Caco-2 (B-A / A-B) | A ratio significantly >2 suggests this compound is an efflux transporter substrate (e.g., by P-gp), which can limit its oral bioavailability. |

| Fraction Unbound (fu) | Plasma Protein Binding | A low fu indicates high plasma protein binding, which can restrict tissue distribution and reduce pharmacological activity. |

| Volume of Distribution (Vd) | In Vivo PK Study | A large Vd suggests extensive distribution into tissues beyond the bloodstream. A small Vd indicates confinement to plasma. |

Phase II Glucuronidation of Irigenin

Research using human liver microsomes (HLMs) has shown that irigenin undergoes direct phase II metabolism via glucuronidation, bypassing phase I reactions [1]. This process is primarily catalyzed by two enzymes:

- UGT1A1: This enzyme is mainly responsible for producing one of the glucuronide metabolites (M1) [1].

- UGT1A9: This enzyme primarily produces a different glucuronide metabolite (M2) [1].

The table below summarizes the key metabolites and the enzymes involved:

| Metabolite Designation | Metabolic Reaction | Catalyzing UGT Isoforms | Key Experimental Findings |

|---|---|---|---|

| M1 | Glucuronidation | UGT1A1 (primary) | Metabolite M1 was mostly produced by UGT1A1 [1]. |

| M2 | Glucuronidation | UGT1A9 (primary) | Metabolite M2 was mostly produced by UGT1A9 [1]. |

Experimental Workflow for Metabolite Identification

The following diagram outlines the key experimental steps used to identify and characterize this compound's metabolites in vitro [1]:

The specific methodologies for the key steps are as follows:

Metabolite Detection and Identification: this compound was incubated with HLMs in the presence of UDPGA. The metabolites were separated and detected using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Two metabolites (M1 and M2) were identified, both with a molecular ion ([M+H]+) at m/z 537.12, which is 176 Da higher than the this compound aglycone, confirming the addition of a glucuronide group [1].

Metabolite Quantification: Since the glucuronide metabolites were not commercially available, their concentrations were determined using a response factor method. This approach calculates the ratio of the peak area of the parent drug (obtained after hydrolysis of the glucuronide) to the peak area of the glucuronide itself. The response factors for this compound to M1 and M2 were determined to be 0.87 and 0.90, respectively [1].

Enzyme Phenotyping: To identify the specific UGT enzymes responsible, experiments were performed using chemical inhibitors of various UGTs and recombinant human UGT enzymes. The results from these studies pinpointed UGT1A1 and UGT1A9 as the primary isoforms metabolizing this compound in the liver [1].

A Practical Path for Phase I Metabolism Research

Based on standard metabolic pathways and the available data, here is a potential approach to investigate this compound's phase I metabolism:

- Re-examine In Vitro Conditions: Phase I metabolism requires different experimental conditions than phase II. New studies should incubate this compound with HLMs in the presence of an NADPH-regenerating system, which is essential for cytochrome P450 (CYP)-mediated oxidation, the most common phase I reaction [2].

- Screen for Common Reactions: Use HPLC-MS/MS to screen for classic phase I transformations, such as hydroxylation, O-demethylation, or reduction.

- Identify Involved Enzymes: Once potential phase I metabolites are found, use specific chemical inhibitors or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which ones are responsible, similar to the methodology used for phase II phenotyping [2] [3].

References

Phase I Metabolism and Enzyme Kinetics

Recent studies elucidate irigenin's Phase I metabolic characteristics in Human Liver Microsomes (HLMs) and the specific Cytochrome P450 (CYP) enzymes involved.

The table below summarizes the key quantitative findings from enzyme kinetic analyses:

| Kinetic Parameter | Value in HLMs | Value with Recombinant CYP2C19 | Key Metabolite Identified |

|---|---|---|---|

| Kinetics Model | Michaelis-Menten [1] | Michaelis-Menten [1] | Demethylated this compound [1] |

| ( K_m ) (µM) | 31.17 ± 3.62 [1] | 20.13 ± 2.79 [1] | - |

| ( V_{max} ) (pmol/min/mg protein) | 892.47 ± 33.51 [1] | 837.15 ± 29.46 (pmol/min/pmol P450) [1] | - |

| ( CL_{int} ) (( V_{max}/K_m )) | 28.62 [1] | 41.58 [1] | - |

Primary CYP Enzymes Involved:

- CYP2C19 has been identified as the most important enzyme for this compound's Phase I metabolism [1] [2]. Reaction phenotyping using recombinant enzymes confirmed that CYP2C19 exhibits the highest metabolic rate among the tested CYP isoforms [1].

- Other significant enzymes include CYP1A2 and CYP2C9 [1]. Inhibition studies in HLMs using chemical inhibitors like Ticlopidine (CYP2C19) and α-Naphthoflavone (CYP1A2) significantly reduced metabolite formation, corroborating these enzymes' roles [1].

Detailed Experimental Protocol

The following diagram outlines the key steps for assessing this compound's Phase I metabolic stability, based on the cited research [1]:

Key Experimental Conditions:

- Incubation Time: 30 minutes [1].

- Analytical Method: High-Performance Liquid Chromatography (HPLC) with a C18 column. The mobile phase consisted of (A) 0.1% acetic acid and 2 mM ammonium acetate in water and (B) acetonitrile, using a gradient elution. Detection was at 260 nm [1].

- Metabolite Identification: UPLC-linear ion Trap-Orbitrap Mass Spectrometry was used to obtain precise mass information for the metabolites [1].

Phase II Metabolism and Research Considerations

For a complete ADME profile, it is crucial to consider Phase II metabolism.

- Glucuronidation: this compound undergoes extensive glucuronidation in HLMs [3]. Two mono-glucuronide metabolites (M1 and M2) have been identified.

- Key UGT Enzymes: UGT1A1 and UGT1A9 are the primary enzymes responsible for this compound's glucuronidation [3].

When evaluating this compound's metabolic stability, please note:

- Quantitative Gap: The search results lack common quantitative stability parameters from HLM incubations, such as in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int})).

- Integrated Workflow: A complete assessment requires integrating Phase I and Phase II data.

References

Mechanisms of Action and Anti-Cancer Effects of Irigenin

Irigenin, an O-methylated isoflavone, and its glycoside form, iridin, are natural compounds extracted from plants of the Iris family [1] [2]. Their anti-cancer effects are primarily mediated through the induction of apoptosis via multiple pathways.

The following diagram illustrates the two main apoptotic pathways and the key signaling pathways influenced by this compound:

Research indicates that this compound promotes cell death by targeting specific molecular pathways. The table below summarizes its known effects across different cancer types.

| Cancer Type | Proposed Mechanism of Action | Key Molecular Effects | Experimental Model |

|---|---|---|---|

| Gastric Cancer [1] | Induces Fas-mediated extrinsic apoptosis; inhibits PI3K/AKT signaling. | ↓ p-PI3K, ↓ p-AKT; G2/M phase cell cycle arrest; ↑ Fas receptor. | In vitro (AGS cell line). |

| Breast Cancer [1] [2] | Modulates apoptosis and signaling pathways (details under investigation). | Effects on PI3K/AKT, MAPK, Wnt, and JAK/STAT pathways postulated. | In vitro studies. |

| Prostate Cancer [1] [2] | Modulates apoptosis and signaling pathways (details under investigation). | Effects on key signaling pathways postulated. | In vitro studies. |

Proposed Experimental Protocols for this compound

The following protocols are adapted from standard oncological research methods and studies on similar natural compounds like erianin [3] [4]. You should optimize all concentrations and durations empirically for this compound in your specific cell models.

Protocol 1: Evaluating Anti-Proliferative Activity (CCK-8 Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key metric for its potency [4] [5].

Workflow Overview:

Detailed Procedure:

- Cell Seeding: Prepare a single-cell suspension of the cancer cell line of interest (e.g., AGS for gastric cancer). Seed cells into a 96-well plate at a density of 1.0 × 10⁴ cells per well in 99 µL of complete medium. Include control wells for blank (medium only) and vehicle control (DMSO) [3].

- Cell Adhesion: Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow cells to adhere.

- Drug Treatment: Prepare a serial dilution of this compound in DMSO, then dilute further in complete medium. The final DMSO concentration should not exceed 0.1%. Add 1 µL of the this compound solution to each well to achieve the desired concentration range (e.g., 0.1 µM to 100 µM) [3] [4].

- Incubation: Incub the plate for 24, 48, or 72 hours at 37°C with 5% CO₂ [4].

- Viability Measurement: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 0.5 to 4 hours (determine the optimal duration empirically).

- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader, using a wavelength above 600 nm as a reference [3].

- Data Analysis:

- Calculate cell viability:

Viability (%) = [(As - Ab) / (Ac - Ab)] × 100As: Absorbance of sample (this compound-treated)Ab: Absorbance of blank (medium only)Ac: Absorbance of control (untreated cells)

- Plot viability against the log of this compound concentration and calculate the IC₅₀ value using nonlinear regression (e.g., four-parameter logistic model) [3].

- Calculate cell viability:

Protocol 2: Detecting Apoptosis via Flow Cytometry (Annexin V/7-AAD Staining)

This protocol quantifies the percentage of cells in early and late apoptosis after this compound treatment [4].

Workflow Overview:

Detailed Procedure:

- Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2×IC₅₀ concentration for 24 hours.

- Cell Harvesting: Collect the cell culture supernatant and use trypsin without EDTA to detach the adherent cells. Combine the supernatant and detached cells to collect all cells, including those that have already floated due to apoptosis.

- Washing: Centrifuge the cells at 300 × g for 5 minutes and wash the pellet twice with cold phosphate-buffered saline (PBS).

- Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.

- Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension. Gently vortex and incubate at room temperature for 15 minutes in the dark.

- Analysis: Within one hour, add 400 µL of binding buffer to each tube and analyze by flow cytometry. Use untreated and single-stained controls to set up compensation and quadrants.

Discussion for Research Applications

- Combination Therapy: A promising application is sensitizing cancer cells to conventional chemotherapy. Research on the compound erianin has shown it can reverse cisplatin resistance in lung adenocarcinoma by regulating the Wnt/β-catenin pathway [5]. A similar strategy could be explored with this compound.

- Addressing Drug Resistance: The development of drug-resistant cell lines is a critical step in understanding and overcoming treatment failure. You can generate this compound-resistant sublines by continuously exposing parental cells to increasing sub-lethal concentrations of this compound over several weeks [3]. These models are valuable for identifying resistance mechanisms and testing combination therapies.

- Current Limitations and Future Directions: Most data on this compound are from in vitro studies. Future work must prioritize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and validation in more complex in vivo models to assess its therapeutic potential and safety profile comprehensively [6].

References

- 1. The Effects of Iridin and this compound on Cancer [mdpi.com]

- 2. The Effects of Iridin and this compound on Cancer [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Drug-resistant Cell Lines for Experimental ... [pmc.ncbi.nlm.nih.gov]

- 4. Erianin induces G2/M-phase arrest, apoptosis, and ... [pmc.ncbi.nlm.nih.gov]

- 5. Erianin inhibits the progression of DDP-resistant lung ... [hereditasjournal.biomedcentral.com]

- 6. Anticancer Activity of Erianin: Cancer-Specific Target ... [frontiersin.org]

Irigenin Apoptosis Induction: Application Notes for Researchers

Preparation of Irigenin Stock Solution

| Item | Specification |

|---|---|

| Compound Name | This compound [1] |

| Purity | (\geq) 98% (HPLC) [1] |

| Molecular Formula | C18H16O8 [2] |

| CAS Number | 548-76-5 [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) [2] [1] |

| Stock Concentration | Prepare a high-concentration stock (e.g., 100 mM) in sterile DMSO [2]. |

| Storage | Aliquot and store at -20°C to -80°C protected from light. |

| Working Solution | Dilute stock in cell culture medium immediately before use. Ensure final DMSO concentration is (\leq) 0.1% (v/v) to avoid solvent toxicity [2]. |

Cell Line Models and Treatment Efficacy

The following table summarizes sensitivity data for various cancer cell lines treated with this compound, providing a reference for model selection and dose-ranging studies.

| Cell Line | Cancer Type | IC50 (48h Treatment) | Key Apoptotic Markers & Changes | Key Cell Cycle Markers & Changes |

|---|---|---|---|---|

| DBTRG [2] | Glioblastoma | ~50 µM [2] | ↑ Cleaved Caspase-3, Bax; ↓ Bcl-2 [2] | ↓ Cyclin B1; Arrest: G2/M phase [2] |

| C6 [2] | Glioblastoma | ~50 µM [2] | ↑ Cleaved Caspase-3, Bax; ↓ Bcl-2 [2] | ↓ Cyclin B1; Arrest: G2/M phase [2] |

| HepG2 [1] | Liver Cancer | 14 µM [1] | ↑ Bax; ↓ Bcl-2 [1] | ↓ CDK1, Cyclin-B; Arrest: G2/M phase [1] |

| SNU-182 [1] | Liver Cancer | 14 µM [1] | ↑ Bax; ↓ Bcl-2 [1] | ↓ CDK1, Cyclin-B; Arrest: G2/M phase [1] |

| THLE-2 (Normal Liver) [1] | Normal Cell | 120 µM [1] | N/D | N/D |

Detailed Experimental Protocols

Protocol 1: Assessing Anti-Proliferative Activity via CCK-8/WST-1 Assay

This protocol is used to determine the inhibitory effect of this compound on cell proliferation and calculate the IC50 value [2] [1].

- Cell Seeding: Seed cells in 96-well plates at a density of (1.5 \times 10^5) cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment [1].

- Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0 - 640 µM). Include a vehicle control (DMSO (\leq) 0.1%) and a blank control (medium only). Each condition should have 3-6 replicates [2] [1].

- Incubation: Incubate the plates for the desired treatment period (e.g., 24h or 48h) in a humidified incubator at 37°C with 5% CO2 [2].

- Viability Measurement:

- Data Analysis: Calculate the percentage of cell viability using the formula:

(OD_treated - OD_blank) / (OD_control - OD_blank) * 100%. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol provides a quantitative measure of early and late apoptosis [2] [1].

- Cell Treatment and Harvest: Seed and treat cells in 6-well plates. After treatment with this compound, harvest both adherent and floating cells. Wash cells twice with cold PBS.

- Staining: Resuspend approximately (1 \times 10^5) cells in 100 µL of 1X Binding Buffer.

- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Vortex gently and incubate for 15 minutes at room temperature in the dark [2].

- Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

- Gating Strategy:

- Annexin V-/PI-: Viable cells.

- Annexin V+/PI-: Early apoptotic cells.

- Annexin V+/PI+: Late apoptotic cells.

- Annexin V-/PI+: Necrotic cells.

Protocol 3: Analysis of Cell Cycle Distribution by PI Staining

This protocol assesses cell cycle arrest by measuring cellular DNA content [2] [1].

- Cell Treatment and Fixation: After this compound treatment, harvest cells and wash twice with cold PBS. Fix the cells in 70% cold ethanol at -20°C for at least 2 hours or overnight.

- Staining: Centrifuge to remove ethanol, and wash cells with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 15-30 minutes at room temperature in the dark [2] [1].

- Analysis: Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000 events per sample should be collected.

- Data Analysis: Use flow cytometry analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Protein Expression Analysis by Western Blotting

This protocol confirms molecular changes in apoptosis and cell cycle regulatory proteins [2] [1].

- Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 20 minutes. Centrifuge at 12,000-14,000 g for 15 minutes at 4°C. Collect the supernatant [1].

- Protein Quantification: Determine protein concentration using a BCA assay [1].

- Gel Electrophoresis and Transfer: Load 20-40 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Separate proteins by electrophoresis, then transfer to a nitrocellulose or PVDF membrane [2] [1].

- Antibody Incubation:

- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

- Primary Antibody: Incubate with specific primary antibodies (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, CDK1, β-Actin) diluted in blocking buffer overnight at 4°C [2] [1].

- Secondary Antibody: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature [2].

- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane with a chemiluminescence imaging system [2].

Mechanism of Action: Key Signaling Pathways

This compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway. Key events include an increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspase cascades [2] [1]. In glioblastoma models, this effect is mediated through the inhibition of the YAP/β-catenin signaling axis [2].

The following diagram illustrates the core mitochondrial apoptosis pathway and the proposed mechanism of this compound.

Critical Notes for Researchers

- Cell Line Variability: The anticancer efficacy and IC50 of this compound vary significantly between different cancer types and cell lines. Dose-finding experiments are essential for each new model [2] [1].

- Specificity Window: Notably, this compound exhibits significantly lower cytotoxicity in normal cells (e.g., THLE-2 liver cells) compared to cancer cells, indicating a potential therapeutic window [1].

- Mechanistic Confirmation: While the mitochondrial pathway is central, researchers should verify the involvement of specific upstream signals like YAP/β-catenin in their experimental models, as mechanisms may be context-dependent [2].

References

Application Notes and Protocols: Investigating Irigenin-Induced G2/M Phase Cell Cycle Arrest in Cancer Models

Introduction

Irigenin, a natural isoflavone compound extracted from Belamcanda chinensis (Shegan), has emerged as a promising anticancer agent through its ability to induce G2/M phase cell cycle arrest in various cancer models. Recent studies have demonstrated that irigenin exerts potent anti-proliferative effects against multiple cancer cell lines, including glioblastoma, gastric cancer, and others, primarily through disruption of cell cycle progression and induction of apoptosis. These application notes provide detailed methodologies for investigating this compound-induced G2/M arrest, including protocols for cell cycle analysis, assessment of accompanying apoptotic events, and mechanistic studies of involved signaling pathways. The standardized approaches outlined here will enable researchers to consistently evaluate this compound's anticanc er mechanisms and support its development as a potential therapeutic agent.

Mechanism of Action

Signaling Pathways Regulating this compound-Induced G2/M Arrest

Irigenin induces G2/M cell cycle arrest through modulation of multiple signaling pathways and key cell cycle regulators. Research indicates that this compound suppresses YAP/β-catenin signaling, leading to downregulation of G2/M transition promoters [1]. Simultaneously, this compound inhibits the PI3K/AKT pathway, further contributing to cell cycle arrest [2]. These pathway alterations result in decreased expression of critical cell cycle regulators including Cyclin B1, CDK1, and Cdc25C, effectively blocking progression from G2 to M phase [2] [1].

Key Molecular Alterations in G2/M Transition Regulation

The molecular alterations induced by this compound effectively halt the cell cycle at the G2/M transition point through coordinated regulation of cyclins, CDKs, and checkpoint proteins. The following table summarizes the key molecular changes observed in this compound-treated cancer cells:

Table 1: Key Molecular Alterations in this compound-Induced G2/M Arrest

| Molecular Target | Regulation by this compound | Functional Consequence | Experimental Evidence |

|---|---|---|---|

| Cyclin B1 | Downregulation | Prevents CDK1 activation | Western blot, Flow cytometry [1] |

| CDK1 (CDC2) | Decreased expression/activity | Impairs G2/M transition | Western blot [2] |

| Cdc25C | Reduced expression | Prevents CDK1 dephosphorylation | Western blot [2] |

| YAP | Downregulation | Suppresses proliferation signals | Western blot, Immunofluorescence [1] |

| p-AKT | Reduced phosphorylation | Inhibits survival signaling | Western blot [2] |

| β-catenin | Decreased nuclear translocation | Reduces proliferative gene expression | Western blot [1] |

Experimental Protocols

Cell Culture and this compound Treatment

Proper cell culture and compound preparation are fundamental for obtaining reproducible results in this compound studies.

3.1.1 Materials

- Cell Lines: DBTRG (human glioblastoma), C6 (rat glioblastoma), AGS (gastric cancer) [2] [1]

- This compound Stock: Prepare 100 mM solution in DMSO; store at -20°C [1]

- Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin [1]

- Controls: Vehicle control (DMSO, typically <0.1%), positive control (e.g., paclitaxel 0.05 μM) [3]

3.1.2 Procedure

- Cell Maintenance: Culture cells in appropriate media at 37°C in a 5% CO₂ humidified atmosphere

- Experimental Seeding: Seed cells at optimal density (typically 1-5 × 10³ cells/well for viability assays, 2.5-5 × 10⁵ cells/well for cell cycle analysis) and allow to adhere for 24 hours

- This compound Treatment: Prepare fresh treatment media by diluting this compound stock in complete media to desired concentrations (typically 10-100 μM)

- Incubation: Treat cells for specified durations (24-72 hours) based on experimental requirements [1]

Assessment of Cell Viability and Proliferation

Determining appropriate this compound concentrations and assessing anti-proliferative effects are crucial first steps in evaluating G2/M arrest.

3.2.1 MTT/Cell Viability Assay Protocol

- Cell Seeding: Seed cells in 96-well plates (1-5 × 10³ cells/well in 100 μL complete media) and incubate for 24 hours

- Treatment: Apply this compound across concentration gradient (e.g., 0, 10, 25, 50, 75, 100 μM) in triplicate

- Incubation: Treat cells for 24, 48, and 72 hours at 37°C

- MTT Application: Add 10 μL MTT solution (5 mg/mL) per well and incubate for 4 hours at 37°C

- Solubilization: Carefully remove media, add 100 μL DMSO to dissolve formazan crystals

- Absorbance Measurement: Read at 570 nm using microplate reader [3] [1]

- Data Analysis: Calculate percentage viability relative to vehicle-treated controls

3.2.2 Colony Formation Assay

- Cell Seeding: Seed low density of cells (200-500 cells/well in 6-well plates)

- Treatment: Apply this compound at desired concentrations for 10-14 days, refreshing media every 3-4 days

- Fixation and Staining: Remove media, fix with 4% paraformaldehyde for 20 minutes, stain with 0.5% crystal violet for 30 minutes

- Quantification: Count colonies (>50 cells) manually or using imaging software [1]

Cell Cycle Analysis by Flow Cytometry

Flow cytometric analysis of DNA content remains the gold standard for assessing cell cycle distribution and detecting G2/M arrest.

3.3.1 Propidium Iodide Staining Protocol

- Cell Harvesting: Collect both adherent and floating cells by trypsinization, combine in centrifuge tube

- Washing: Pellet cells (300 × g, 5 minutes), wash with 1× PBS

- Fixation: Resuspend cell pellet in 0.5 mL PBS, add 4.5 mL cold 70% ethanol dropwise while vortexing, incubate at -20°C for at least 2 hours (or up to several weeks)

- Staining Preparation: Prepare staining solution containing 50 μg/mL propidium iodide and 100 μg/mL RNase A in PBS

- Staining: Pellet fixed cells (850 × g, 5 minutes), remove ethanol, wash with PBS, resuspend in 500 μL staining solution

- Incubation: Incubate at room temperature for 20-30 minutes protected from light

- Flow Cytometry Analysis: Analyze using flow cytometer with 488 nm excitation and 610/20 nm emission filter [4] [5]

3.3.2 Data Analysis and Gating Strategy

- Doublet Discrimination: Use pulse area vs. pulse width/height gating to exclude cell doublets and aggregates

- DNA Content Analysis: Create histogram of PI fluorescence (linear scale) and gate populations:

- Sub-G1: Apoptotic cells with fragmented DNA

- G0/G1: Diploid DNA content (2N)

- S: Intermediate DNA content (2N-4N)

- G2/M: Tetraploid DNA content (4N)

- Quantification: Determine percentage of cells in each phase using flow cytometry software with appropriate fitting algorithms [4] [5]

Table 2: Expected Cell Cycle Distribution Patterns in this compound-Treated Cells

| Cell Cycle Phase | Vehicle Control | This compound Treatment | Significance |

|---|---|---|---|

| G0/G1 | ~50-60% | Decreased | Reduced G1 population |

| S | ~20-30% | Variable | Context-dependent effect |

| G2/M | ~15-20% | Significantly Increased | G2/M arrest phenotype |

| Sub-G1 | <5% | Increased | Apoptotic population |

Analysis of Apoptotic Markers

Confirmation of apoptosis accompanying G2/M arrest provides insight into this compound's comprehensive anticancer mechanisms.

3.4.1 Annexin V/PI Staining Protocol

- Cell Harvest: Collect cells as for cell cycle analysis

- Staining: Resuspend 1 × 10⁵ cells in 100 μL binding buffer, add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL)

- Incubation: Incubate 15 minutes at room temperature in dark

- Analysis: Add 400 μL binding buffer, analyze by flow cytometry within 1 hour

- Compensation: Use single-stained controls for proper compensation [3] [1]

3.4.2 Western Blot Analysis of Apoptotic Proteins

- Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Electrophoresis: Separate 20-30 μg protein by 10-12% SDS-PAGE

- Transfer: Transfer to PVDF membrane using wet or semi-dry transfer systems

- Blocking: Block with 5% non-fat milk or BSA for 1-2 hours

- Antibody Incubation:

- Primary antibodies: Cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2 (1:1000 dilution), overnight at 4°C

- Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse (1:5000 dilution), 1-2 hours at room temperature

- Detection: Use ECL substrate and imaging system for protein detection [2] [1]

Molecular Mechanism Studies

Investigation of signaling pathways and cell cycle regulators provides mechanistic insight into this compound-induced G2/M arrest.

3.5.1 RNA Extraction and Quantitative RT-PCR

- RNA Isolation: Extract total RNA using TRIzol reagent or commercial kits

- cDNA Synthesis: Reverse transcribe 1 μg RNA using reverse transcriptase

- qPCR Amplification: Perform using SYBR Green master mix and gene-specific primers:

- G2/M Regulators: Cyclin B1, CDK1, Cdc25C, PLK1

- YAP/β-catenin Targets: CTGF, Cyr61, Axin2

- Reference Genes: GAPDH, β-actin

- Data Analysis: Calculate relative expression using 2^(-ΔΔCt) method [6] [1]

3.5.2 Immunofluorescence Staining

- Cell Seeding: Culture cells on glass coverslips in 12-well plates

- Fixation and Permeabilization: Fix with 4% PFA for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes

- Blocking: Block with 3% BSA for 1 hour

- Antibody Staining: Incubate with primary antibodies (YAP, β-catenin, cyclin B1; 1:200-1:500) overnight at 4°C

- Detection: Incubate with fluorophore-conjugated secondary antibodies (1:1000) for 1 hour at room temperature

- Nuclear Counterstain: Use DAPI (1 μg/mL) for 5 minutes

- Imaging: Analyze using fluorescence or confocal microscopy [1]

Anticipated Results & Interpretation

Expected Experimental Outcomes

Successful demonstration of this compound-induced G2/M arrest should yield consistent results across multiple experimental approaches:

4.1.1 Flow Cytometry Results

- Dose-dependent increase in G2/M population from baseline ~15-20% to ~30-50% following this compound treatment (50 μM, 24 hours)

- Concomitant decrease in G0/G1 population, indicating blocked cell cycle progression

- Increased sub-G1 population with prolonged treatment (48-72 hours), indicating apoptotic cell death [1]

4.1.2 Molecular Analysis Results

- Downregulation of G2/M transition regulators (cyclin B1, CDK1, Cdc25C) at protein and mRNA levels

- Decreased phosphorylation of AKT and YAP protein reduction

- Altered apoptotic markers: Increased cleaved caspases-3, -8, -9 and PARP cleavage [2] [1]

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor cell cycle profiles | Incomplete RNase treatment, cell clumping, improper fixation | Increase RNase concentration/duration; fix cells slowly while vortexing; filter cells through mesh |

| Weak protein signals | Inadequate lysis, protein degradation, insufficient transfer | Freshly add protease inhibitors; check buffer pH; optimize transfer time |

| High background in IF | Non-specific antibody binding, insufficient blocking | Titrate antibodies; increase blocking time; include isotype controls |

| Variable viability results | Uneven cell seeding, compound precipitation, edge effects | Pre-mix this compound in media; use interior wells for assays; ensure consistent seeding |

References

- 1. inhibits glioblastoma progression through suppressing... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic ... [pubmed.ncbi.nlm.nih.gov]

- 3. Erianin inhibits human cervical cancer cell through regulation ... [pmc.ncbi.nlm.nih.gov]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle analysis with flow cytometry and propidium iodide [abcam.com]

- 6. The molecular mechanism of G / 2 ... | Oncotarget M cell cycle arrest [oncotarget.com]

Comprehensive Application Notes and Protocols: Investigating Irigenin for Glioblastoma Treatment Using In Vitro Models

Introduction to Irigenin and Its Potential in Glioblastoma Management

Glioblastoma (GBM) is the most aggressive and lethal primary brain tumor in adults, characterized by extreme invasiveness, high recurrence rates, and dismal prognosis, with most patients surviving less than one year post-diagnosis [1] [2] [3]. Current standard-of-care involves surgical resection followed by radiation and temozolomide (TMZ) chemotherapy, but treatment efficacy remains limited due to the blood-brain barrier (BBB), tumor heterogeneity, and the development of therapeutic resistance [2] [3]. These challenges have accelerated research into novel therapeutic agents with improved efficacy and safety profiles.

This compound, an isoflavone compound extracted from the traditional Chinese medicinal plant Belamcanda chinensis (L.) (Shegan), has recently emerged as a promising anti-cancer agent [1] [2]. Previous studies have demonstrated that this compound possesses antioxidant, anti-inflammatory, and anti-tumor properties against various cancer types, with reported effects including inhibition of cancer cell metastasis, promotion of apoptosis, cell cycle arrest, induction of autophagy, and extracellular matrix degradation [2]. However, its specific effects on GBM had remained unexplored until recently. Emerging research has revealed that this compound exerts potent anti-tumor effects on GBM cells primarily through suppression of the YAP/β-catenin signaling pathway, a key regulatory axis in GBM pathogenesis and progression [1] [2]. The following application notes provide detailed methodologies and experimental protocols for investigating the anti-GBM activities of this compound in vitro, enabling researchers to reliably evaluate its therapeutic potential and mechanisms of action.

Quantitative Summary of this compound Effects on GBM Cells

Table 1: Anti-proliferative Effects of this compound on GBM Cell Lines

| Cell Line | IC50 (24h) | IC50 (48h) | Colony Formation Reduction | PH3+ Cell Reduction |

|---|---|---|---|---|

| DBTRG | ~50 μM | ~50 μM | Significant decrease | Significant reduction |

| C6 | ~50 μM | ~50 μM | Significant decrease | Significant reduction |

| Astrocytes | >100 μM | >100 μM | Not reported | Not reported |

Table 2: Effects of this compound on GBM Cell Cycle and Apoptosis

| Parameter | DBTRG Cells | C6 Cells | Associated Markers |

|---|---|---|---|

| G2/M Phase Arrest | Significant increase | Significant increase | ↓Cyclin B1 |

| Apoptosis Induction | ~10% increase | ~16% increase | ↑Cleaved Caspase-3, ↑Bax, ↓Bcl-2 |

| PI+ Cells | 5.5-fold increase | 2.1-fold increase | Membrane permeability |

Table 3: Anti-migratory Effects of this compound on GBM Cells

| Migration Assay | DBTRG Results | C6 Results | Molecular Changes |

|---|---|---|---|

| Wound Healing | Significant reduction | Significant reduction | ↓MMP-2, ↓MMP-9 mRNA |

| Transwell Migration | Fewer invaded cells | Fewer invaded cells | ↓MMP-2, ↓MMP-9 mRNA |

Table 4: Effect of this compound on YAP/β-catenin Signaling Pathway

| Pathway Component | Effect of this compound | Experimental Confirmation |

|---|---|---|

| YAP Expression | Decreased | Western blot, Immunofluorescence |

| β-catenin Signaling | Suppressed | Reporter assays, Target gene expression |

| Pathway Rescue | YAP overexpression reversed this compound effects | Functional restoration in proliferation/apoptosis assays |

Cell Culture and this compound Preparation Protocols

GBM Cell Culture Maintenance

GBM Cell Lines:

- DBTRG human glioblastoma cells and C6 rat glioma cells are commonly used in this compound studies [1] [2].

- Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1].

- Subculture cells at 80-90% confluence using 0.25% trypsin-EDTA solution, and replace media every 2-3 days to maintain optimal growth conditions [2].

Glioblastoma Stem Cells (GSCs):

- For more physiologically relevant models, utilize patient-derived GSCs cultured in stem cell-permissive conditions [4].

- Maintain GSCs in DMEM/F-12 medium supplemented with B27 supplement, human recombinant EGF (50 ng/mL), and human recombinant FGF (50 ng/mL) [4].

- Culture GSCs as suspension neurospheres under hypoxic conditions (5% O₂, 5% CO₂, 37°C) to better mimic the tumor microenvironment [4].

- Characterize GSCs regularly through analysis of stemness markers (CD133, SOX2, NESTIN) and differentiation capacity [4].

This compound Preparation and Treatment

Stock Solution Preparation:

- Prepare 100 mM this compound stock solution in high-quality dimethyl sulfoxide (DMSO) and store at -20°C protected from light [1].

- Avoid repeated freeze-thaw cycles by aliquoting stock solution into single-use volumes.

Working Solution Preparation:

- Dilute stock solution in complete cell culture medium immediately before use to achieve desired concentrations (typically 10-100 μM for dose-response studies) [1] [2].

- Ensure that the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls [2].

- Pre-warm working solutions to 37°C before applying to cells to minimize temperature stress.

Functional Assays for Evaluating this compound Effects

Cell Viability and Proliferation Assays

CCK-8 Proliferation Assay:

- Seed GBM cells in 96-well plates at a density of 4×10³ cells/well and allow to adhere overnight [1].

- Treat cells with increasing concentrations of this compound (0-100 μM) for 24h and 48h [1].

- Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

- Measure absorbance at 450 nm using a microplate reader and calculate percentage viability relative to vehicle-treated controls.

- IC₅₀ values can be determined using nonlinear regression analysis of dose-response curves [1].

Colony Formation Assay:

- Seed GBM cells at low density (500-1000 cells/well) in 6-well plates and treat with This compound (50 μM) or vehicle for 10-14 days [1] [2].

- Refresh media and treatments every 3-4 days throughout the experiment.

- After formation of visible colonies, wash with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet for 30 minutes [1].

- Count colonies containing >50 cells manually or using automated colony counting software, and calculate plating efficiency [1].

PH3 Immunofluorescence Staining for Mitotic Cells:

- Culture cells on sterile glass coverslips in 12-well plates and treat with This compound (40 μM) for 24h [1].

- Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA [1].

- Incubate with anti-phospho-histone H3 (Ser10) primary antibody overnight at 4°C, followed by fluorophore-conjugated secondary antibody for 1h at room temperature [1].

- Counterstain nuclei with DAPI and mount slides for fluorescence microscopy.

- Quantify PH3-positive cells across multiple random fields and express as percentage of total cells [1].

Cell Cycle Analysis Protocol

Propidium Iodide Staining and Flow Cytometry:

- Treat GBM cells with This compound (50 μM) for 24h, then trypsinize, wash with PBS, and fix with 70% ethanol at -20°C for at least 2h [1] [2].

- Wash cells to remove ethanol, then resuspend in staining solution containing propidium iodide (50 μg/mL), RNase A (100 μg/mL), and 0.1% Triton X-100 in PBS.

- Incubate for 30 minutes at 37°C protected from light.

- Analyze cell cycle distribution using flow cytometry with excitation at 488 nm and emission detection at 617 nm.

- Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content [1].

Western Blot Analysis of Cell Cycle Regulators:

- Extract total protein from this compound-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to PVDF membranes.

- Probe with antibodies against Cyclin B1, CDK1, and loading control (e.g., GAPDH or β-actin) [1].

- Detect bands using enhanced chemiluminescence and quantify band intensity using image analysis software [1].

Apoptosis Detection Methods

Annexin V-FITC/Propidium Iodide Dual Staining:

- Harvest this compound-treated cells by gentle trypsinization, wash with cold PBS, and resuspend in 1X binding buffer [2].

- Add Annexin V-FITC and propidium iodide according to manufacturer's instructions.

- Incubate for 15 minutes at room temperature in the dark.

- Analyze by flow cytometry within 1 hour of staining, distinguishing viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2].

Western Blot Analysis of Apoptotic Markers:

Cleaved Caspase-3 Immunofluorescence:

- Culture and treat cells on glass coverslips, then fix, permeabilize, and block as described for PH3 staining.

- Incubate with anti-cleaved caspase-3 primary antibody overnight at 4°C, followed by appropriate secondary antibody.

- Counterstain with DAPI and quantify cleaved caspase-3 positive cells using fluorescence microscopy [2].

Cell Migration and Invasion Assays

Wound Healing Assay:

- Seed GBM cells in 12-well plates and culture until 100% confluent.

- Create a uniform scratch wound using a 200 μL sterile pipette tip.

- Wash gently with PBS to remove detached cells and add fresh medium containing this compound (50 μM) or vehicle control.

- Capture images at 0h, 12h, and 24h at the exact same location within the wound.

- Measure wound width using image analysis software and calculate percentage wound closure relative to 0h timepoint [2].

Transwell Migration Assay:

- Place transwell inserts (8μm pore size) in 24-well plates.

- Seed serum-starved cells in the upper chamber in serum-free medium containing This compound (50 μM) or vehicle.

- Add complete medium with 10% FBS to the lower chamber as a chemoattractant.

- Incubate for 24h at 37°C to allow migration through the membrane.

- Remove non-migrated cells from the upper surface with a cotton swab, fix migrated cells with 4% PFA, and stain with 0.5% crystal violet.

- Count migrated cells in multiple random fields using light microscopy [2].

Matrix Metalloproteinase Expression Analysis:

- Extract total RNA from this compound-treated cells using commercial RNA isolation kits.

- Perform quantitative real-time PCR with primers specific for MMP-2 and MMP-9.

- Use GAPDH or β-actin as reference genes for normalization.

- Calculate fold changes in gene expression using the 2^(-ΔΔCt) method [2].

Mechanistic Studies: YAP/β-catenin Signaling Pathway

Analysis of YAP and β-catenin Expression

Western Blot Analysis:

- Extract proteins from this compound-treated GBM cells and separate by SDS-PAGE as described previously.

- Probe membranes with antibodies against YAP, phospho-YAP, β-catenin, and key downstream targets.

- Normalize protein expression to appropriate loading controls and compare between treatment groups [1] [2].

Immunofluorescence Staining:

- Culture cells on glass coverslips, treat with this compound, then fix, permeabilize, and block as described in previous protocols.

- Incubate with anti-YAP or anti-β-catenin primary antibodies overnight at 4°C.

- After secondary antibody incubation and DAPI counterstaining, visualize using confocal microscopy.